![molecular formula C8H7ClN4 B1625486 3-Chloro-6-(2-methyl-1H-imidazol-1-YL)pyridazine CAS No. 75792-66-4](/img/structure/B1625486.png)
3-Chloro-6-(2-methyl-1H-imidazol-1-YL)pyridazine
Overview
Description
3-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyridazine, also known as CMI, is a heterocyclic aromatic compound that is used in a variety of scientific research applications. It is a colorless solid that is soluble in water and ethanol, making it a particularly useful compound for laboratory experiments. CMI is used in synthetic methods, medical research, and biochemistry.
Scientific Research Applications
Synthesis and Potential Anticancer Agents
Research on pyridazine derivatives, including compounds structurally related to 3-Chloro-6-(2-methyl-1H-imidazol-1-YL)pyridazine, has shown significant promise in the development of anticancer agents. For example, the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines has been developed as potential anticancer agents, demonstrating the capacity of these compounds to inhibit mitosis and show antitumor activity in mice (Temple et al., 1987). This research underscores the utility of pyridazine derivatives in developing novel treatments for cancer, highlighting the potential of this compound related compounds in oncology.
Antibacterial Activity
Another significant area of application for compounds related to this compound is their antibacterial activity. For instance, a series of new 6,8-dichloro-imidazo[1,2-a]pyridine derivatives, incorporating pyridine, thiazole, and pyrazole ring systems, have been synthesized and evaluated for their antibacterial potency against model bacteria. These imidazopyridine-thiazole hybrids revealed remarkable antibacterial activities, illustrating the potential of these compounds as antibacterial agents (Althagafi & Abdel‐Latif, 2021). This area of research is crucial for the development of new antibacterial drugs, especially in the face of increasing antibiotic resistance.
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which include 3-chloro-6-(2-methyl-1h-imidazol-1-yl)pyridazine, have a broad range of biological activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, leading to their broad range of biological activities .
Pharmacokinetics
The compound is a solid at room temperature, suggesting it may have certain physical and chemical properties that could influence its bioavailability .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The compound is stable at room temperature , suggesting it may have certain environmental stability.
properties
IUPAC Name |
3-chloro-6-(2-methylimidazol-1-yl)pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-6-10-4-5-13(6)8-3-2-7(9)11-12-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTWDBZNRRDAFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30507299 | |
Record name | 3-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30507299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
75792-66-4 | |
Record name | 3-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30507299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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